

2-Cyano-4-phenylpyridine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-Cyano-4-phenylpyridine

Cat. No.: B103480

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An In-depth Technical Guide to 2-Cyano-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis and analysis protocols, and putative biological relevance of **2-Cyano-4-phenylpyridine**. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and related scientific disciplines.

Core Chemical Data

2-Cyano-4-phenylpyridine, also known by its IUPAC name 4-Phenylpyridine-2-carbonitrile, is a heterocyclic aromatic compound. A summary of its key chemical identifiers is presented below.

Chemical Identifier	Value
CAS Number	18714-16-4
IUPAC Name	4-Phenylpyridine-2-carbonitrile
Molecular Formula	C ₁₂ H ₈ N ₂
Molecular Weight	180.21 g/mol
InChI	1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H
InChIKey	TXLINXBIWJYFNR-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC(=NC=C2)C#N</chem>

Postulated Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **2-Cyano-4-phenylpyridine** are not extensively documented in publicly available literature, the following sections outline plausible methodologies based on established chemical principles for related compounds.

Synthesis of 2-Cyano-4-phenylpyridine

The synthesis of **2-Cyano-4-phenylpyridine** can be envisioned through a multi-step process, likely involving a cross-coupling reaction to form the phenyl-pyridine bond, followed by the introduction of the cyano group. A potential synthetic route is outlined below.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Phenylpyridine

This step involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

- Reactants: 4-Chloropyridine hydrochloride, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, and a base such as potassium carbonate.
- Solvent: A mixture of acetonitrile and methanol.

- Procedure:
 - To a stirred solution of 4-chloropyridine hydrochloride, phenylboronic acid, potassium carbonate, and triphenylphosphine in a mixture of acetonitrile and methanol, palladium(II) acetate is added under an inert atmosphere (e.g., nitrogen).
 - The reaction mixture is heated (e.g., to 50°C) and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).
 - Upon completion, water is added to quench the reaction.
 - The product, 4-phenylpyridine, is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
 - Purification is achieved by column chromatography on silica gel.

Step 2: Cyanation of 4-Phenylpyridine to Yield **2-Cyano-4-phenylpyridine**

The introduction of the cyano group at the 2-position can be achieved through the cyanation of the corresponding N-oxide.

- Reactants: 4-Phenylpyridine, an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form the N-oxide, and a cyanating agent (e.g., trimethylsilyl cyanide, TMS-CN) with a suitable activating agent (e.g., dimethylformamide).
- Solvent: A suitable organic solvent such as dichloromethane.
- Procedure:
 - 4-Phenylpyridine is first oxidized to 4-phenylpyridine N-oxide using an oxidizing agent like m-CPBA in a solvent such as dichloromethane.
 - The resulting 4-phenylpyridine N-oxide is then dissolved in dichloromethane, and trimethylsilyl cyanide is added.

- The mixture is stirred at room temperature, and dimethylformamide is added dropwise.
- The reaction is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of potassium carbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The final product, **2-Cyano-4-phenylpyridine**, is purified by column chromatography.

Analytical Characterization

The identity and purity of the synthesized **2-Cyano-4-phenylpyridine** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings. The carbon NMR would show the corresponding signals for all carbon atoms, including the quaternary carbon of the cyano group.
- Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of **2-Cyano-4-phenylpyridine** (180.21 m/z).
- High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by HPLC. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

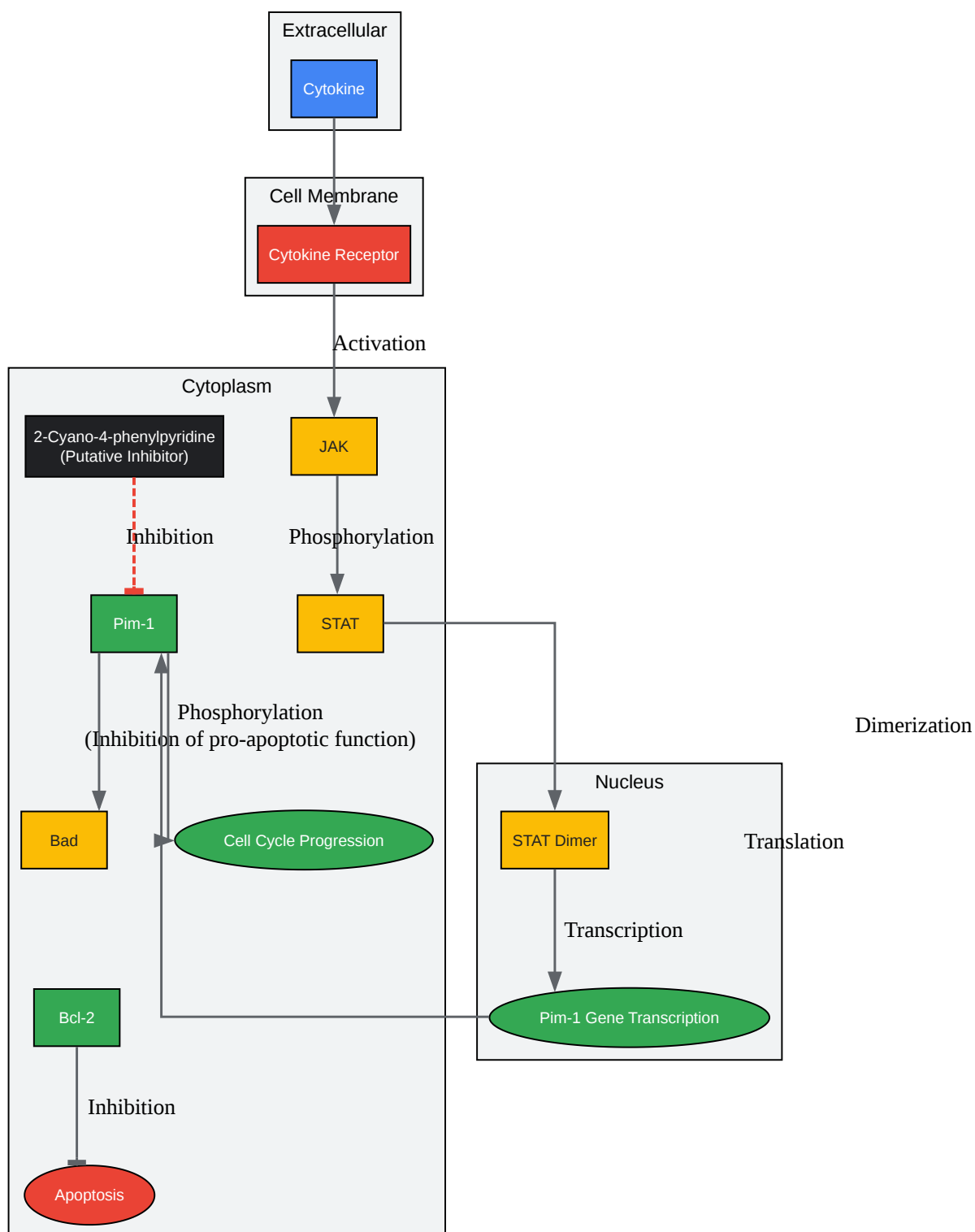
Potential Role in Signaling Pathways and Drug Development

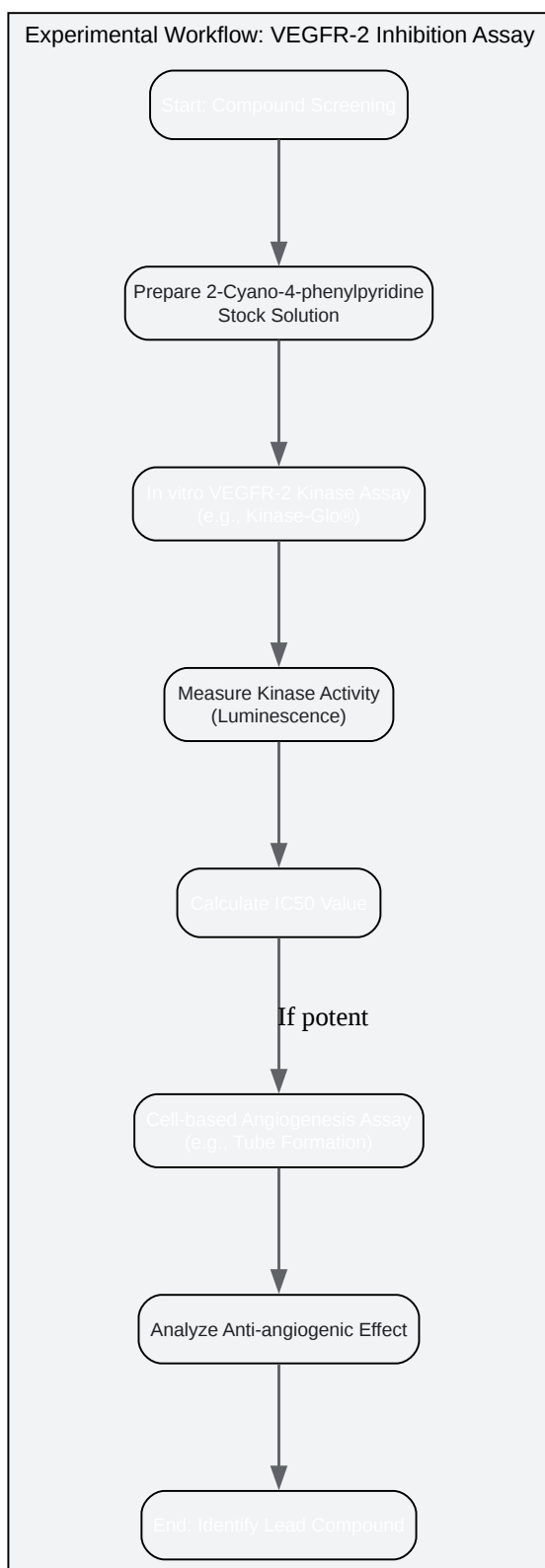
The cyanopyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a range of biological activities. Notably, compounds containing this moiety have been

investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[1][2]

Putative Inhibition of Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in several cancers, making it an attractive therapeutic target. Several cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.[2][3] It is plausible that **2-Cyano-4-phenylpyridine** could also exhibit inhibitory activity against Pim-1, thereby interfering with its downstream signaling cascade.





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